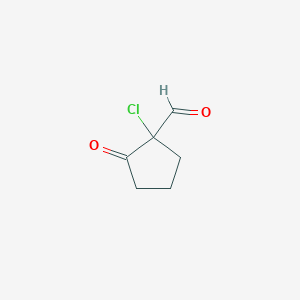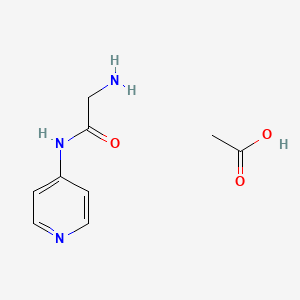![molecular formula C13H16O2S B14274331 4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one CAS No. 169125-85-3](/img/structure/B14274331.png)
4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one is an organic compound with a complex structure that includes both aliphatic and aromatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Aliphatic Chain: The aliphatic chain can be constructed using standard organic synthesis techniques such as aldol condensation or Wittig reaction.
Introduction of the Aromatic Sulfinyl Group: The aromatic sulfinyl group can be introduced through sulfoxidation reactions, where a sulfoxide is formed by the oxidation of a sulfide.
Final Assembly: The final step involves coupling the aliphatic and aromatic components under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aliphatic compounds.
Applications De Recherche Scientifique
4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The aliphatic chain and aromatic ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1-phenyl-pent-1-en-3-one: Similar structure but lacks the sulfinyl group.
4-Methyl-1-pentene: Similar aliphatic chain but lacks the aromatic component.
4-Methyl-1-pentanol: Similar aliphatic chain but contains a hydroxyl group instead of a sulfinyl group.
Propriétés
Numéro CAS |
169125-85-3 |
|---|---|
Formule moléculaire |
C13H16O2S |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
4-methyl-1-[(R)-(4-methylphenyl)sulfinyl]pent-1-en-3-one |
InChI |
InChI=1S/C13H16O2S/c1-10(2)13(14)8-9-16(15)12-6-4-11(3)5-7-12/h4-10H,1-3H3/t16-/m1/s1 |
Clé InChI |
NWKGTRUOAUVHHC-MRXNPFEDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)C=CC(=O)C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C=CC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


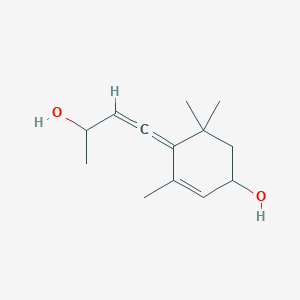
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
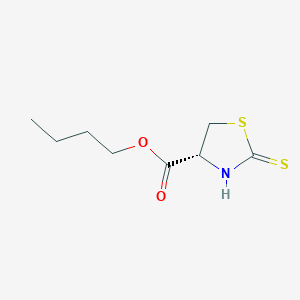

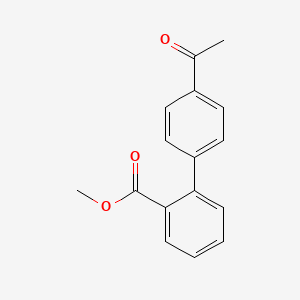
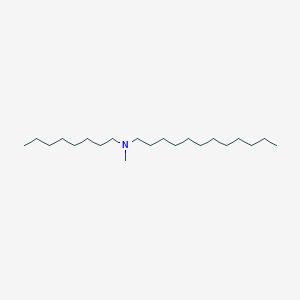
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
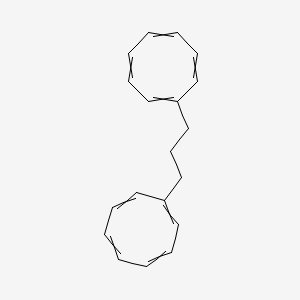
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
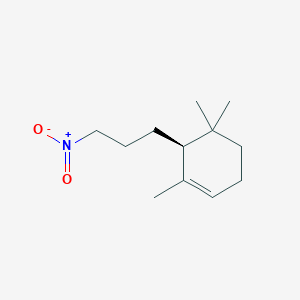
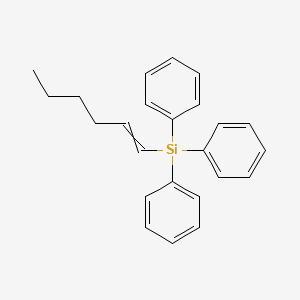
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
